molecular formula C15H17N3O2 B12889360 5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one

5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one

Cat. No.: B12889360
M. Wt: 271.31 g/mol
InChI Key: XQIGIFXLLLIWJV-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one is a heterocyclic compound that features a unique structure combining a pyrazole ring fused with an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone under acidic conditions.

    Formation of the Azepine Ring: The pyrazole intermediate is then subjected to cyclization with a suitable reagent to form the azepine ring. This step often requires the use of a strong base and elevated temperatures.

    Introduction of the 4-Methoxybenzyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: 4-methoxybenzyl halide in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups at the benzyl position.

Scientific Research Applications

5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-d]azepine hydrochloride
  • 5,6,7,8-Tetrahydro-1-naphthalenamine hydrochloride
  • 5,6,7,8-Tetrahydro-quinazoline-2,4-diol

Uniqueness

5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one is unique due to its specific combination of a pyrazole ring fused with an azepine ring and the presence of a 4-methoxybenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-1,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one

InChI

InChI=1S/C15H17N3O2/c1-20-12-6-4-11(5-7-12)10-18-8-2-3-14-13(15(18)19)9-16-17-14/h4-7,9H,2-3,8,10H2,1H3,(H,16,17)

InChI Key

XQIGIFXLLLIWJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCC3=C(C2=O)C=NN3

Origin of Product

United States

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